4-Fluoro-2-nitrophenol

Catalog No.
S705452
CAS No.
394-33-2
M.F
C6H4FNO3
M. Wt
157.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-nitrophenol

CAS Number

394-33-2

Product Name

4-Fluoro-2-nitrophenol

IUPAC Name

4-fluoro-2-nitrophenol

Molecular Formula

C6H4FNO3

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H

InChI Key

ZHRLVDHMIJDWSS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])O

4-Fluoro-2-nitrophenol is an organic compound with the molecular formula C6H4FNO3C_6H_4FNO_3 and a CAS number of 394-33-2. It appears as a light yellow crystalline powder with a melting point ranging from 75 to 77 °C and a boiling point of approximately 234.1 °C at 760 mmHg. The compound has a density of about 1.5 g/cm³ and is classified as hazardous, with several precautionary statements regarding its handling and potential health effects .

There is no scientific literature readily available on the specific mechanism of action of 4-Fluoro-2-nitrophenol.

4-Fluoro-2-nitrophenol is considered a harmful substance [].

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin [].
  • Skin and Eye Irritation: Causes skin and severe eye irritation [].
  • Specific data:
    • Oral LD50 (rat): > 300-2000 mg/kg []. (LD50 is the dose that is lethal to 50% of a test population).
, including:

  • Nitration: The compound can undergo further nitration to introduce additional nitro groups, which may alter its biological activity and chemical properties.
  • Reduction: It can be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.
  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in substitution reactions, affecting the compound's reactivity and properties.

Research indicates that 4-Fluoro-2-nitrophenol exhibits biological activity, particularly as a potential antimicrobial agent. Its nitro group is known to contribute to its biological effects, making it a subject of interest in pharmacological studies. Additionally, it has been studied for its toxicity levels in various biological systems, including its effects on aquatic organisms .

Several methods exist for synthesizing 4-Fluoro-2-nitrophenol:

  • Nitration of Fluorophenol: This involves the nitration of 2-fluorophenol using a mixture of concentrated nitric and sulfuric acids.
  • Nitrosation followed by Oxidation: A two-step process where 2-fluorophenol is first nitrosated to form 2-fluoro-4-nitrosophenol, followed by oxidation using dilute nitric acid to yield 4-fluoro-2-nitrophenol .
  • Catalytic Methods: Some recent approaches utilize catalytic processes for more efficient synthesis, focusing on minimizing side reactions and maximizing yield.

4-Fluoro-2-nitrophenol is primarily used in:

  • Chemical Research: As an intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Analytical Chemistry: It serves as a reagent for detecting and quantifying nitrophenols in environmental samples.
  • Biological Studies: Used in exploring the mechanisms of action of nitro compounds in biological systems.

Interaction studies involving 4-Fluoro-2-nitrophenol often focus on its reactivity with nucleophiles and electrophiles. The presence of both the nitro and fluorine groups influences its interaction with biological macromolecules, such as proteins and nucleic acids. These studies help elucidate the compound's potential therapeutic effects as well as its toxicity profiles .

Similar Compounds

  • 2-Fluoro-4-nitrophenol (CAS: 403-19-0)
  • 3-Fluoro-4-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 4-Bromo-2-nitrophenol

Comparison Table

Compound NameMolecular FormulaMelting Point (°C)Biological ActivityUnique Features
4-Fluoro-2-nitrophenolC6H4FNO3C_6H_4FNO_375-77Antimicrobial potentialContains fluorine atom
2-Fluoro-4-nitrophenolC6H4FNO3C_6H_4FNO_3118-121Similar antimicrobialDifferent position of substituents
3-Fluoro-4-nitrophenolC6H4FNO3C_6H_4FNO_3Not specifiedLimited studies availableUnique positioning affects reactivity
4-Chloro-2-nitrophenolC6H4ClNO3C_6H_4ClNO_3Not specifiedAntimicrobial potentialChlorine instead of fluorine
4-Bromo-2-nitrophenolC6H4BrNO3C_6H_4BrNO_3Not specifiedAntimicrobial potentialBromine substitution

Uniqueness

The uniqueness of 4-Fluoro-2-nitrophenol lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other halogenated nitrophenols. The presence of fluorine not only alters the electronic properties but also affects how it interacts with biological systems, making it a valuable compound for both synthetic applications and biological research .

XLogP3

1.9

LogP

1.88 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-33-2

Wikipedia

4-Fluoro-2-nitrophenol

Dates

Modify: 2023-08-15

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